N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,4-benzodioxin moiety fused to a dihydropyridine scaffold, with a 3-fluorophenylmethyl substituent at the pyridine N1-position and a carboxamide linkage. The benzodioxin group enhances metabolic stability due to its electron-rich aromatic system, while the fluorophenyl group may improve lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c22-15-4-1-3-14(11-15)13-24-8-2-5-17(21(24)26)20(25)23-16-6-7-18-19(12-16)28-10-9-27-18/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQBFQMTPBGOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophile.
Construction of the Dihydropyridine Ring: This can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzodioxin and dihydropyridine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may modulate these targets’ activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Key Differences: Replaces the dihydropyridine carboxamide with a methoxy-pyridin-amine group and introduces a dimethylaminomethylphenyl substituent.
- Implications: The dimethylamino group may enhance solubility, while the methoxy group could reduce metabolic oxidation compared to the fluorophenylmethyl group in the target compound .
Dihydropyridine Derivatives
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: Incorporates a thioether linkage and cyano/furyl substituents. The thioether may increase oxidative instability compared to the carboxamide in the target compound.
- Activity : Thioether-containing dihydropyridines are reported to exhibit altered binding kinetics in ion channel modulation .
AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Niclosamide-Related Compounds
Nitazoxanide and Tizoxanide
- Key Differences : Feature nitro or de-nitro groups on a salicylanilide scaffold. Unlike the target compound, these lack the dihydropyridine and benzodioxin moieties.
- Activity : Both act as TMEM16A antagonists, with nitazoxanide showing partial inhibition similar to niclosamide. The absence of a dihydropyridine core suggests divergent mechanisms compared to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The 3-fluorophenylmethyl group in the target compound likely improves lipophilicity and target engagement compared to nitro or methoxy groups in analogs .
- Scaffold Diversity : Benzodioxin-containing compounds exhibit superior metabolic stability, while dihydropyridine derivatives with thioethers (e.g., AZ331) may face oxidative degradation .
- Bioactivity Gaps : While niclosamide analogs show TMEM16A inhibition, the target compound’s dihydropyridine-benzodioxin hybrid may target distinct pathways, warranting further enzymatic profiling.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dihydrobenzodioxin moiety and a dihydropyridine core. Below are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O4 |
| Molecular Weight | 363.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound can be attributed to its interaction with various molecular targets.
1. Enzyme Inhibition:
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance:
- Acetylcholinesterase (AChE) Inhibition: It has been shown to inhibit AChE activity, which is crucial for neurotransmission.
2. Antimicrobial Activity:
Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties against various bacterial strains . The presence of the benzodioxin structure may enhance lipophilicity, contributing to increased membrane permeability and subsequent antimicrobial efficacy.
3. Antioxidant Properties:
Some studies have indicated that compounds with similar structural motifs possess antioxidant effects, potentially reducing oxidative stress in biological systems .
Case Study: In Vitro and In Vivo Evaluations
A series of pharmacological evaluations have been conducted to assess the compound's efficacy:
In Vitro Studies:
- Cell Viability Assays: These assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations.
- Enzyme Activity Assays: The compound showed significant inhibition of AChE with an IC50 value comparable to standard inhibitors used in clinical settings.
In Vivo Studies:
- Animal Models: Studies involving rodent models indicated that administration of the compound resulted in notable improvements in cognitive function as measured by behavioral tests designed to assess memory and learning capabilities.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | AChE Inhibition (IC50) | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-... | 45 µM | Moderate | Yes |
| N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)... | 30 µM | High | Moderate |
| N-(benzofuran-6-yl)-1-(phenylmethyl)-... | 60 µM | Low | Yes |
Q & A
Q. What synthetic strategies are employed for the preparation of this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with commercially available precursors like 3-fluoroaniline and 3-fluorobenzyl bromide. Key steps include amide bond formation, cyclization, and functional group modifications. Intermediates are monitored using thin-layer chromatography (TLC) for reaction progress, with nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) used to confirm structural integrity and purity .
Q. How is compound purity validated during synthesis, and what analytical techniques are prioritized?
Purity is assessed via TLC for rapid screening, while quantitative analysis uses HPLC with UV detection. NMR (¹H and ¹³C) confirms structural assignments, particularly for the dihydropyridine ring and fluorophenyl substituents. Mass spectrometry (MS) further verifies molecular weight .
Q. What in vitro assays are used to evaluate biological activity, and how are targets selected?
Enzymatic inhibition assays (e.g., α-glucosidase, acetylcholinesterase) are common for initial activity screening. Target selection is guided by structural analogs, with IC₅₀ values calculated using spectrophotometric methods. Cell viability assays (e.g., MTT) may assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can researchers reconcile contradictory biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. To resolve conflicts:
Q. What structural determinants are critical for target binding, and how can they be optimized?
The fluorophenyl group enhances lipophilicity and metabolic stability, while the dihydropyridine ring enables π-π stacking with enzyme active sites. SAR studies suggest:
Q. What pharmacokinetic challenges are associated with this compound, and how can formulation address them?
Limited aqueous solubility (due to high logP) and rapid hepatic metabolism are key issues. Strategies include:
- Co-solvent systems (e.g., PEG 400/water) for in vivo studies.
- Prodrug derivatization of the carboxamide group to enhance bioavailability.
- Nanoencapsulation using polylactic-co-glycolic acid (PLGA) to prolong half-life .
Q. How do interaction studies elucidate mechanistic pathways, and what techniques are most informative?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with enzymes like acetylcholinesterase. Fluorescence quenching assays reveal conformational changes in targets upon ligand binding. X-ray crystallography of co-crystallized complexes provides atomic-level resolution of interactions .
Q. What experimental designs mitigate formulation instability during long-term storage?
Stability studies under ICH guidelines (25°C/60% RH) identify degradation pathways (e.g., hydrolysis of the dihydropyridine ring). Solutions include:
- Lyophilization with cryoprotectants (trehalose, sucrose).
- Storage in amber vials under nitrogen atmosphere to prevent oxidation.
- Addition of antioxidants like butylated hydroxytoluene (BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
